molecular formula C19H27NO3 B1325550 Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate CAS No. 898777-13-4

Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate

Cat. No.: B1325550
CAS No.: 898777-13-4
M. Wt: 317.4 g/mol
InChI Key: AOWSJRVVAUCUBN-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate is a chemical compound with the molecular formula C19H27NO3 and a molecular weight of 317.42 g/mol. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, and an ethyl ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate typically involves the reaction of 4-pyrrolidinomethylbenzaldehyde with ethyl 6-oxohexanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth .

Comparison with Similar Compounds

Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Phenylhexanoate derivatives: Compounds with a phenyl group attached to a hexanoate chain, which may have similar chemical reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the features of both pyrrolidinone and phenylhexanoate derivatives, leading to a distinct set of chemical and biological properties .

Properties

IUPAC Name

ethyl 6-oxo-6-[4-(pyrrolidin-1-ylmethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-23-19(22)8-4-3-7-18(21)17-11-9-16(10-12-17)15-20-13-5-6-14-20/h9-12H,2-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWSJRVVAUCUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642779
Record name Ethyl 6-oxo-6-{4-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-13-4
Record name Ethyl ε-oxo-4-(1-pyrrolidinylmethyl)benzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-{4-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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